![molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-one CAS No. 5743-85-1](/img/structure/B2479941.png)

Spiro[2.6]nonan-4-one

概要

説明

Molecular Structure Analysis

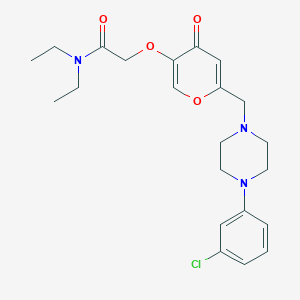

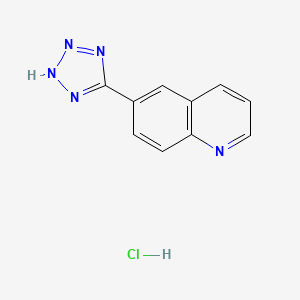

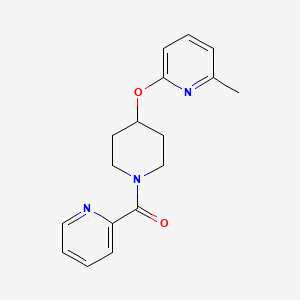

The molecular structure of Spiro[2.6]nonan-4-one is represented by the InChI code:1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 . This indicates that the compound is composed of 9 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.21 . It is a liquid at room temperature .科学的研究の応用

Synthesis Techniques and Derivatives

- Synthesis Methods : Spiro[4.4]nonane-1,6-dione, a related compound, has been synthesized using rearrangement and Claisen condensation methods, leading to derivatives like trans, trans-spiro[4.4]nonane-1,6-diol (Gerlach & Müller, 1972).

- Nazarov Cyclization : Spiro[4.5]decane and spiro[4.4]nonane ring systems have been created via FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).

- Hydrogenation Studies : The synthesis of spiro[4.4]nonane-1,6-diols via hydrogenation of spiro[4.4]nonane-1,6-dione has been studied, noting significant effects of catalysts on stereoselectivity (Chan et al., 1995).

Catalytic Properties and Applications

- Catalytic Conversion : Spiro[4,4]nonane conversion has been investigated using platinum-alumina and palladium-alumina catalysts under catalytic reforming conditions, producing various hydrocarbon structures (Shuikin & Voznesenskaya, 1966).

- Rhodium(II)-Carbenoid C–H Insertion : Spiro[4.4]nonane derivatives have been prepared through Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions (Aburel et al., 2000).

Structural and Chemical Analysis

- Angular Distortions Study : Investigations into the configuration of spiro[4.4]nonane substructures reveal insights into local distortions and symmetry coordinates (Luef et al., 1987).

Pharmaceutical and Chemical Synthesis

- Synthesis for Medical Applications : The synthesis of spiro[4.4]nonane structures has been described for pharmaceutical applications, such as in the synthesis of dimethyl gloiosiphone A (Doi et al., 2007).

- Construction of Immunomodulatory Compounds : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a component of the immunosuppressive triterpenoid Phainanoid F, has been achieved (Zhang & Nan, 2017).

Safety and Hazards

Spiro[2.6]nonan-4-one is associated with several hazard statements including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

特性

IUPAC Name |

spiro[2.6]nonan-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARUQYVDPDQGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2(CC1)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)

![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2479876.png)

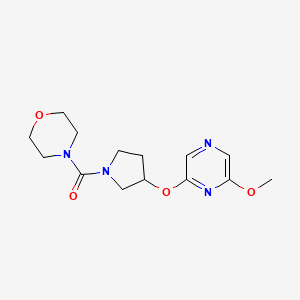

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)